4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives .
Scientific Research Applications
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
- 4-(4-Methylphenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
- 4-(4-Fluorophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine
Uniqueness
4-(4-Bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2S2/c24-18-11-13-21(14-12-18)28-22-15-19(16-27-20-9-5-2-6-10-20)25-23(26-22)17-7-3-1-4-8-17/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBNNXXWULFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167193 | |
Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866136-26-7 | |
Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866136-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Bromophenyl)thio]-2-phenyl-6-[(phenylthio)methyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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